molecular formula C14H9BrCl2N2OS B4925570 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide

3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B4925570
M. Wt: 404.1 g/mol
InChI Key: ZIBXZEVOGDNDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDCRB, and it is a potent inhibitor of the enzyme known as calcium-dependent protein kinase 1 (CDPK1).

Mechanism of Action

The mechanism of action of 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves the inhibition of the enzyme calcium-dependent protein kinase 1 (CDPK1). This enzyme is essential for the survival of parasites, and its inhibition leads to the disruption of various cellular processes. In cancer cells, the inhibition of CDPK1 leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide are mainly related to its inhibition of CDPK1. This inhibition leads to the disruption of various cellular processes, including the regulation of calcium signaling, cell division, and cell motility. In parasites, this inhibition leads to the disruption of the parasite's life cycle, which ultimately leads to their death. In cancer cells, the inhibition of CDPK1 leads to the suppression of tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and specificity towards CDPK1. This makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide. One of the main areas of research is the development of more potent and specific inhibitors of CDPK1. In addition, the potential applications of this compound in the treatment of other diseases such as cancer and autoimmune disorders are also being explored. Furthermore, the development of new methods for the synthesis of this compound and its derivatives is also an area of active research.

Synthesis Methods

The synthesis of 3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves a series of steps that include the reaction of 3,5-dichloroaniline with carbon disulfide to form 3,5-dichlorophenyl isothiocyanate. This intermediate is then reacted with 3-bromobenzoyl chloride to form the final product.

Scientific Research Applications

3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields. In the field of parasitology, this compound has been shown to be effective against the parasites that cause diseases such as malaria and toxoplasmosis. In addition, it has also been studied for its potential use as an anticancer agent.

properties

IUPAC Name

3-bromo-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2OS/c15-9-3-1-2-8(4-9)13(20)19-14(21)18-12-6-10(16)5-11(17)7-12/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBXZEVOGDNDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide

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